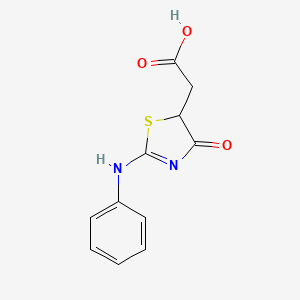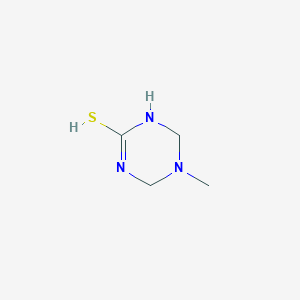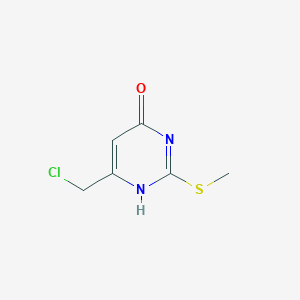![molecular formula C11H9ClN2O2S B7777220 2-[[3-(3-chlorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777220.png)
2-[[3-(3-chlorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-[[3-(3-chlorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(3-chlorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate involves specific chemical reactions and conditions. The exact synthetic route can vary, but it generally includes the use of specific reagents and catalysts under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and precise control of reaction parameters to ensure consistent quality. The industrial process may also include purification steps to remove impurities and achieve the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(3-chlorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are characterized using analytical techniques such as spectroscopy and chromatography.
Scientific Research Applications
2-[[3-(3-chlorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is used in industrial processes and the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-[[3-(3-chlorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[[3-(3-chlorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific chemical properties and applications. By comparing it with similar compounds, researchers can identify its distinct features and potential advantages in various applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanism of action is crucial for leveraging its potential in scientific research and industrial processes.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-2-1-3-9(6-8)14-5-4-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOMBUIKGZZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)[N+]2=C(NC=C2)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[N+]2=C(NC=C2)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(2-anilino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid](/img/structure/B7777163.png)
![1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B7777165.png)
![2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B7777171.png)


![2-[[3-(2,3-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777215.png)

![2-[[3-(3-fluorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777223.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B7777228.png)

![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B7777242.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B7777248.png)
